molecular formula C6H13NO2S B12937358 (S)-2,3-Dimethylbut-3-ene-1-sulfonamide

(S)-2,3-Dimethylbut-3-ene-1-sulfonamide

Katalognummer: B12937358
Molekulargewicht: 163.24 g/mol
InChI-Schlüssel: LRDIBWZGEFZHTJ-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2,3-Dimethylbut-3-ene-1-sulfonamide is an organic compound with a unique structure that includes a sulfonamide group attached to a butene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,3-Dimethylbut-3-ene-1-sulfonamide typically involves the reaction of 2,3-dimethylbut-3-ene with a sulfonamide reagent under specific conditions. One common method is the reaction of 2,3-dimethylbut-3-ene with chlorosulfonic acid, followed by neutralization with a base to yield the desired sulfonamide. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2,3-Dimethylbut-3-ene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

(S)-2,3-Dimethylbut-3-ene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its sulfonamide group.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-2,3-Dimethylbut-3-ene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dimethylbut-3-ene-1-amine: Similar structure but with an amine group instead of a sulfonamide.

    2,3-Dimethylbut-3-ene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide.

    2,3-Dimethylbut-3-ene-1-thiol: Features a thiol group in place of the sulfonamide.

Uniqueness

(S)-2,3-Dimethylbut-3-ene-1-sulfonamide is unique due to its specific combination of a butene backbone with a sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C6H13NO2S

Molekulargewicht

163.24 g/mol

IUPAC-Name

(2S)-2,3-dimethylbut-3-ene-1-sulfonamide

InChI

InChI=1S/C6H13NO2S/c1-5(2)6(3)4-10(7,8)9/h6H,1,4H2,2-3H3,(H2,7,8,9)/t6-/m1/s1

InChI-Schlüssel

LRDIBWZGEFZHTJ-ZCFIWIBFSA-N

Isomerische SMILES

C[C@H](CS(=O)(=O)N)C(=C)C

Kanonische SMILES

CC(CS(=O)(=O)N)C(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.